molecular formula C13H19NO4 B1412425 Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester CAS No. 1346041-88-0

Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester

Cat. No.: B1412425
CAS No.: 1346041-88-0
M. Wt: 253.29 g/mol
InChI Key: AWSRFAGFZCGQQZ-UHFFFAOYSA-N
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Description

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, has the chemical formula H2NCOOH . It can be synthesized by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures, resulting in the formation of ammonium carbamate [NH4]+[NH2CO2]−. The compound is stable only up to approximately 250 K (−23 °C), beyond which it decomposes into ammonia and carbon dioxide. The solid form of carbamic acid consists of dimers, with two molecules connected by hydrogen bonds between the carboxyl groups (–COOH) .


Synthesis Analysis

Carbamic acid can be obtained through the reaction of ammonia and carbon dioxide at low temperatures. The resulting ammonium carbamate further contributes to the formation of carbamic acid .


Molecular Structure Analysis

Carbamic acid is a planar molecule. Unlike most amines, the H2N− group of carbamic acid cannot be protonated to an ammonium group (H3N+−). The zwitterionic form (H3N+−COO−) is highly unstable and readily decomposes into ammonia and carbon dioxide. Although it shares some characteristics with amino acids, the direct attachment of the carboxyl group (–COOH) to the nitrogen atom sets it apart from typical amino acids .


Chemical Reactions Analysis

Carbamic acid can undergo deprotonation to yield a carbamate anion (RR′NCOO−), which forms relatively stable salts. Carbamate esters, such as methyl carbamate (H2N−C(=O)−OCH3), are also derivatives of carbamic acid .

Properties

IUPAC Name

benzyl N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-13(9-15,10-16)14-12(17)18-8-11-6-4-3-5-7-11/h3-7,15-16H,2,8-10H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSRFAGFZCGQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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